molecular formula C9H9NO2 B8778200 2-(benzo[d][1,3]dioxol-5-yl)aziridine CAS No. 62681-67-8

2-(benzo[d][1,3]dioxol-5-yl)aziridine

Cat. No.: B8778200
CAS No.: 62681-67-8
M. Wt: 163.17 g/mol
InChI Key: WITVCABNNHHUPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(benzo[d][1,3]dioxol-5-yl)aziridine is an organic compound featuring an aziridine ring attached to a benzo[d][1,3]dioxole moiety. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain. The benzo[d][1,3]dioxole group is a common

Properties

CAS No.

62681-67-8

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)aziridine

InChI

InChI=1S/C9H9NO2/c1-2-8-9(12-5-11-8)3-6(1)7-4-10-7/h1-3,7,10H,4-5H2

InChI Key

WITVCABNNHHUPC-UHFFFAOYSA-N

Canonical SMILES

C1C(N1)C2=CC3=C(C=C2)OCO3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of oxime 12 (2.7 g, 15 mmol, 1.0 equiv) in tetrahydrofuran (60 mL) at 25° C. was transferred via cannula to a stirred suspension of lithium aluminum hydride (3.5 g, 61 mmol, 4.0 equiv) and di-iso-propyl amine (8.5 mL, 61 mmol, 4.0 equiv) in tetrahydrofuran (70 mL) at 25° C. The emptied reaction vessel was rinsed with tetrahydrofuran (22 mL) and the resulting solution was also transferred via cannula. The reaction vessel was equipped with a reflux condenser under nitrogen atmosphere and heated to 60° C. via oil bath for 4 h. The mixture was cooled to 25° C., diluted with ice water (400 mL), and the product was extracted with dichloromethane (5×200 mL). The combined organic layers were dried (sodium sulfate), gravity filtered, and concentrated by rotary evaporation. The residue was purified by silica gel column chromatography (5% triethylamine in ethyl acetate) to afford 15 (2.17 g, 88% yield) as a pale yellow oil. Rf=0.40 (5% triethylamine in ethyl acetate); 1H NMR (500 MHz, CDCl3) δ 6.75 (br s, 2H, ArH), 6.70 (br s, 1H, ArH), 5.93 (s, 2H, OCH2O), 2.97 (br s, 1H, ArCH), 2.17 (br s, 1H, CH2), 1.67 (br s, 1H, CH2).
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88%

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